Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methoxy-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)13-11(19-2)9-12(17)16(15-13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMAMWGQLNTPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the formation of the pyridazine ring .
Chemical Reactions Analysis
Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Scientific Research Applications
Neurological Disorders
One of the most promising applications of Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is its potential use in treating neurological disorders. Research indicates that compounds with similar structures exhibit acetylcholinesterase inhibitory activity, which is significant for conditions like Alzheimer's disease. This compound may serve as a lead structure for developing new treatments targeting cognitive decline.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the methoxy group and the dihydropyridazine moiety could enhance its interaction with microbial targets, making it a candidate for further investigation in the development of new antibiotics .
Synthetic Intermediate
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of various bioactive compounds. For instance, it can be used to synthesize other dihydropyridine derivatives that have been shown to possess therapeutic effects against a range of diseases .
Acetylcholinesterase Inhibition
The mechanism by which this compound exerts its effects likely involves inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound may increase acetylcholine levels, thereby enhancing cholinergic transmission and potentially improving cognitive function .
Interaction Studies
Studies involving this compound focus on its binding affinity to various biological targets, including enzymes and receptors involved in neurological pathways. Understanding these interactions helps elucidate its pharmacokinetics and pharmacodynamics, guiding further development as a therapeutic agent .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized this compound alongside several derivatives to evaluate their biological activities. The synthesized compounds were tested for their ability to inhibit acetylcholinesterase and showed promising results compared to known inhibitors like Huperzine A.
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of this compound were tested against various bacterial strains. The results indicated that certain modifications to the compound's structure enhanced its antimicrobial efficacy, suggesting potential applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations in related pyridazine derivatives include substitutions on the phenyl ring, modifications at position 4 (methoxy, trifluoromethyl, sulfanyl groups), and ester/cyano groups at position 3. These changes significantly influence physicochemical properties such as melting points, solubility, and stability.
Table 1: Comparison of Selected Pyridazine Derivatives
Key Research Findings and Trends
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., -CF₃, -CN) enhance metabolic stability and receptor binding .
- Methoxy groups balance lipophilicity and polarity, making the target compound suitable for CNS-targeted therapies .
Synthetic Advancements :
- Microwave and photocatalytic methods reduce reaction times (<10 minutes) and improve yields compared to traditional thermal methods .
Thermal Stability :
- Hydroxyphenyl derivatives (e.g., 12d ) exhibit higher melting points (>220°C), correlating with strong intermolecular hydrogen bonding .
Biological Activity
Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 270.28 g/mol |
| CAS Number | 40312-28-5 |
This compound features a dihydropyridazine ring, which is significant for its biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrate that this compound exhibits significant activity against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
2. Acetylcholinesterase Inhibition
One of the most promising aspects of this compound is its potential as an acetylcholinesterase inhibitor. This activity suggests its applicability in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine, which is crucial for memory and learning .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in microbial resistance and neurotransmission.
- Biofilm Disruption : It has demonstrated efficacy in reducing biofilm formation in bacterial cultures, enhancing its potential as an antimicrobial agent .
Study on Antimicrobial Efficacy
A study published in ACS Omega evaluated various derivatives of related compounds, including ethyl 4-methoxy derivatives. The results indicated that compounds with similar structures exhibited significant antimicrobial activities with MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains .
Neuroprotective Potential
Research has also focused on the neuroprotective effects of this compound. In animal models simulating Alzheimer's disease, administration of ethyl 4-methoxy derivatives resulted in improved cognitive function and reduced neuroinflammation, supporting its role as a potential therapeutic agent .
Q & A
Q. What are the standard synthetic protocols for Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with ethyl cyanoacetate. For example:
- Method B : A mixture of the appropriate hydrazone, ethyl cyanoacetate, and 4-aminobutyric acid is heated to 160°C for 2.5 hours. The crude product is purified via silica gel column chromatography using ethyl acetate/hexanes (1:3) .
- Microwave-assisted synthesis : Ethyl 3-oxo-2-(2-phenyl-hydrazineylidene)butanoate reacts with ethyl cyanoacetate under microwave irradiation (70°C, 3 minutes) in the presence of ammonium acetate/acetic acid, yielding the pyridazine core .
Q. Key considerations :
- Heating conditions (time, temperature) significantly impact yield.
- Purification via column chromatography ensures high purity.
Q. How is the compound characterized using spectroscopic and analytical techniques?
Characterization involves multi-modal analysis:
Q. Best practices :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Optimization strategies include:
- Solvent screening : Ethanol (95% yield) outperforms THF (70%), DMF (65%), and CH₃CN (60%) in light-assisted reactions .
- Catalyst selection : Piperidine (95% yield) is superior to Na₂CO₃ (50%), NaHCO₃ (45%), or no catalyst (0% yield) .
- Light irradiation : White LED (30 W, 8 hours) enhances reaction efficiency compared to dark conditions .
Q. How do substituent variations on the phenyl ring affect biological activity (e.g., tau aggregation inhibition)?
Structure-activity relationship (SAR) studies reveal:
Q. What strategies resolve contradictions between X-ray crystallography and computational structural models?
- Refinement software : SHELXL () refines crystallographic data to resolve bond-length/bond-angle discrepancies.
- Puckering analysis : Apply Cremer-Pople coordinates () to quantify nonplanar ring conformations in pyridazine derivatives.
- DFT validation : Compare calculated (B3LYP/6-31G*) and experimental torsion angles to identify steric or electronic distortions .
Example :
In a related compound, DFT-predicted dihedral angles deviated <2° from X-ray data, confirming computational reliability .
Q. What is the mechanistic role of piperidine in visible-light-assisted reactions?
Piperidine acts as a dual-purpose catalyst :
Q. How does the crystal packing of this compound influence its physicochemical properties?
Q. Methodology :
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
